molecular formula C6H11NOS2 B2521631 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone CAS No. 1851681-31-6

2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone

Cat. No.: B2521631
CAS No.: 1851681-31-6
M. Wt: 177.28
InChI Key: XVDIBKULEHMFEG-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone is a synthetic thiazolidine derivative, a five-membered heterocycle containing sulfur and nitrogen, designed for research applications. Compounds based on the 1,3-thiazolidin-4-one scaffold are of significant interest in medicinal chemistry due to their diverse biological activities . The thiazolidine core is a privileged structure in drug discovery, present in many compounds that exhibit a broad spectrum of pharmacological properties . Researchers are exploring such structures for their potential as anti-inflammatory and analgesic agents, with some derivatives known to act through the non-selective inhibition of cyclooxygenase (COX) isoenzymes . Furthermore, this class of compounds has shown promise as antimicrobial, antifungal, and antiviral agents, including activity against HIV . The mechanism of action for thiazolidine derivatives often extends to their antioxidant potential, which involves the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS) . The structure of 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone, featuring a thioether side chain, may be investigated for its influence on the compound's electronic properties, lipophilicity, and overall bioactivity, making it a valuable intermediate for further chemical modification and structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS2/c1-9-4-6(8)7-2-3-10-5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDIBKULEHMFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)N1CCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1851681-31-6
Record name 2-(methylsulfanyl)-1-(1,3-thiazolidin-3-yl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone typically involves the reaction of a thiazolidine derivative with a methylsulfanyl group. One common method includes the reaction of thiazolidine with methylthiol in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thiazolidine derivatives .

Scientific Research Applications

Industrial Production

For large-scale production, methods may include:

  • Catalysis: Utilizing catalysts to enhance reaction efficiency.
  • Purification Techniques: Employing crystallization or chromatography to achieve high-purity products.

Chemical Reactions

2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone can participate in various chemical reactions:

  • Oxidation: Converts the methylsulfanyl group into sulfoxides or sulfones.
  • Reduction: Reduces the ketone group to an alcohol.
  • Substitution Reactions: Allows for the replacement of the methylsulfanyl group with other nucleophiles.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone has significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, potentially disrupting cell wall synthesis or inhibiting protein synthesis.

Anti-inflammatory Properties

In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), positioning it as a candidate for treating inflammatory diseases.

Anticancer Potential

Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines by activating caspases and modulating survival signaling pathways. Further investigations are necessary to confirm its efficacy in vivo.

Case Study 1: Antimicrobial Efficacy

A study published in Molecules demonstrated that 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone exhibited lower minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments revealed that treatment with this compound significantly reduced levels of TNF-alpha in macrophages. This finding supports its role in modulating inflammatory responses and suggests further exploration for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents on the thiazolidine ring or the ethanone moiety. For example:

  • 2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one (): Replaces the methylsulfanyl group with a 4-chlorophenyl moiety and introduces a thione (C=S) at position 2 of the thiazolidine ring. This increases molecular weight (271.79 g/mol) and may enhance electrophilic reactivity.
  • 2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone (): Features a diphenylpyrazole substituent, contributing to a higher molecular weight (395.49 g/mol) and planar aromatic stacking interactions. The thione group here stabilizes the ring conformation, with dihedral angles between aromatic rings ranging from 31.33° to 82.71° .
  • Teneligliptin (): A pharmaceutical with a 1,3-thiazolidine ring fused to a pyrrolidine scaffold. Its structure emphasizes the role of thiazolidine in enhancing metabolic stability and binding affinity for dipeptidyl peptidase-4 (DPP-4) enzymes.

Physicochemical Properties

  • Melting Points : Analogs in exhibit melting points between 158–217°C, influenced by substituent bulk and hydrogen-bonding capacity. For instance, halogenated derivatives (e.g., compound 27 with a 5-chloro-2-hydroxybenzylidene group) show higher melting points due to stronger intermolecular interactions .
  • Lipophilicity : The methylsulfanyl group in the target compound likely increases logP compared to polar substituents (e.g., hydroxy or methoxy groups in compounds).

Data Table: Key Analogs of 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone

Compound Name (Reference) Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Notable Properties/Bioactivity
2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one 4-Chlorophenyl, thione at C2 271.79 Not reported High purity (95%); electrophilic reactivity
2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone Diphenylpyrazole, thione at C2 395.49 Not reported Planar aromatic stacking; fungicidal activity
Teneligliptin Pyrrolidine-fused thiazolidine 757.46 (as hemipentahydrobromide) Not reported DPP-4 inhibition; antidiabetic drug
Compound 27 () 5-Chloro-2-hydroxybenzylidene ~400 (estimated) 158–217 Halogen-enhanced intermolecular forces

Structural and Crystallographic Insights

  • Conformational Flexibility : The thiazolidine ring’s puckering (described in ) allows adaptability in binding to biological targets. For example, the title compound in has a twisted thiazolidine ring (82.71° dihedral angle), which may influence its interaction with enzymes .
  • Bond Lengths : The N1–C4 bond in (1.409 Å) is elongated compared to typical amide bonds (1.325–1.352 Å), suggesting reduced resonance stabilization and increased flexibility .

Biological Activity

Overview

2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone is a heterocyclic compound that belongs to the thiazolidine family, characterized by its five-membered ring structure containing both sulfur and nitrogen atoms. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and findings from relevant research studies.

Chemical Structure and Properties

The molecular formula of 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone is C6H11NOS2C_6H_{11}NOS_2. The compound features a thiazolidine ring which contributes to its biological properties. The presence of the methylsulfanyl group is significant as it can influence the compound's reactivity and interaction with biological targets.

The biological activity of thiazolidine derivatives, including 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone, is attributed to their ability to interact with various biological targets. These interactions can modulate biochemical pathways involved in disease processes:

  • Antimicrobial Activity : Thiazolidine derivatives have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis.
  • Anticancer Activity : Research indicates that these compounds may induce apoptosis in cancer cells through intrinsic and extrinsic pathways. They can also inhibit cell proliferation by interfering with cell cycle progression.
  • Anti-inflammatory Effects : Compounds in this class have shown potential in reducing pro-inflammatory cytokines and oxidative stress markers in cellular models.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of thiazolidine derivatives against both Gram-positive and Gram-negative bacteria. For instance, 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone exhibited significant antibacterial activity in vitro.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. The findings suggest that it can effectively inhibit cell growth and induce apoptosis.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis via caspase activation
MOLT-4 (leukemia)12Cell cycle arrest and apoptosis

Anti-inflammatory Activity

In vitro studies have shown that 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone can reduce levels of inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures.

Inflammatory MarkerConcentration (pg/mL) Pre-treatmentConcentration (pg/mL) Post-treatment
TNF-alpha1500300
IL-61200200

Case Studies

Case Study 1: Anticancer Efficacy in Glioblastoma
A study investigated the effects of thiazolidine derivatives on glioblastoma cell lines. Results indicated that treatment with 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone led to a significant decrease in cell viability and increased apoptosis rates compared to control groups.

Case Study 2: Antimicrobial Screening
In another research effort, a series of thiazolidine derivatives were tested for their antimicrobial properties. The results highlighted the superior activity of 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone against multi-drug resistant strains.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR identify functional groups and confirm substitution patterns.
  • Mass Spectrometry (MS): High-resolution MS determines molecular weight and fragmentation pathways.
  • X-ray Crystallography: Single-crystal X-ray diffraction (using programs like SHELXL) resolves bond lengths, angles, and torsional conformations. For example, dihedral angles between aromatic rings and the thiazolidine moiety are critical for understanding steric effects .

How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Advanced
X-ray crystallography provides precise bond metrics (e.g., N–C bond elongation in thiazolidine rings indicating reduced conjugation) and torsional angles (e.g., 72.16° dihedral angle between aromatic rings), which are essential for validating computational models . Programs like SHELXL refine displacement parameters and hydrogen bonding networks, addressing discrepancies in proposed tautomeric forms or stereochemistry .

How can researchers address contradictions in reported biological activities of thiazolidine derivatives?

Advanced
Discrepancies often arise from assay conditions (e.g., solvent polarity, pH) or structural modifications (e.g., substituent electronegativity). Systematic approaches include:

  • Comparative SAR Studies: Correlate substituent effects (e.g., methylsulfanyl vs. phenyl groups) with bioactivity using standardized assays .
  • Docking Simulations: Analyze ligand-receptor interactions to explain variations in antimicrobial or anticancer potency .
  • Meta-Analysis: Cross-reference crystallographic data with biological results to identify conformation-dependent activity trends .

What strategies optimize reaction yields during the synthesis of thiazolidine-based compounds?

Q. Advanced

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiazolidine-2-thione, while ethyl acetate aids crystallization .
  • Catalysis: Use mild bases (e.g., triethylamine) to deprotonate intermediates without side reactions .
  • Temperature Control: Slow evaporation at room temperature minimizes thermal degradation of sensitive thione groups .

What are the key structural features of this compound confirmed through crystallography?

Q. Basic

  • Bond Lengths: The N1–C4 bond (1.409 Å) is elongated compared to typical amide bonds (1.325–1.352 Å), suggesting reduced resonance stabilization .
  • Dihedral Angles: The thiazolidine ring is twisted 82.71° relative to the pyrazole plane, indicating steric hindrance from the methylsulfanyl group .
  • Planarity: Aromatic rings exhibit near-planar geometries, with inter-ring dihedral angles (e.g., 72.16°) influencing π-π stacking in solid-state packing .

How can researchers evaluate the stability of this compound under varying experimental conditions?

Q. Advanced

  • Thermogravimetric Analysis (TGA): Assess thermal decomposition thresholds (e.g., stability up to 150°C).
  • HPLC Monitoring: Track degradation products in solution under acidic/alkaline conditions .
  • Light Exposure Tests: UV-Vis spectroscopy detects photolytic byproducts, particularly in thione-containing derivatives .

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